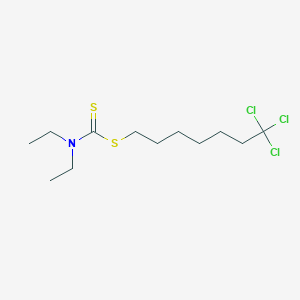
7,7,7-Trichloroheptyl diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7,7-Trichloroheptyl diethylcarbamodithioate is an organosulfur compound known for its unique chemical structure and properties It is a derivative of carbamodithioic acid and is characterized by the presence of three chlorine atoms on the heptyl chain and a diethylcarbamodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,7-Trichloroheptyl diethylcarbamodithioate typically involves the reaction of 7,7,7-trichloroheptanol with diethylcarbamodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{7,7,7-Trichloroheptanol} + \text{Diethylcarbamodithioic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts and purification techniques, such as distillation and recrystallization, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7,7,7-Trichloroheptyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The chlorine atoms on the heptyl chain can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
7,7,7-Trichloroheptyl diethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 7,7,7-Trichloroheptyl diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various applications, such as metal ion detection and removal. Additionally, the compound’s ability to undergo redox reactions makes it a valuable tool in studying oxidative stress and related biological processes.
Comparison with Similar Compounds
Similar Compounds
Sodium diethyldithiocarbamate: A related compound used as a chelating agent and in the treatment of heavy metal poisoning.
Silver diethyldithiocarbamate: Known for its use in analytical chemistry for the detection of arsenic.
Carbamodithioic acid, diethyl-, 7,7,7-trichloroheptyl ester: A structurally similar compound with comparable properties.
Uniqueness
7,7,7-Trichloroheptyl diethylcarbamodithioate stands out due to the presence of three chlorine atoms on the heptyl chain, which imparts unique chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and forming stable complexes with metal ions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
90831-78-0 |
|---|---|
Molecular Formula |
C12H22Cl3NS2 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
7,7,7-trichloroheptyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C12H22Cl3NS2/c1-3-16(4-2)11(17)18-10-8-6-5-7-9-12(13,14)15/h3-10H2,1-2H3 |
InChI Key |
JLAKQMIUCAHLFF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCCCCCCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















